(1S,2R)-Tranylcypromine hydrochloride

描述

Chemical Identity and Nomenclature

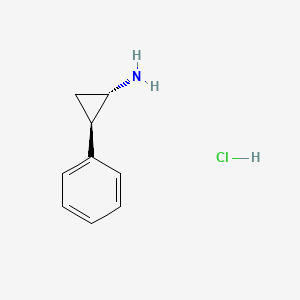

trans-2-Phenylcyclopropylamine hydrochloride exhibits a complex nomenclature system reflecting its stereochemical configuration and salt formation. The compound possesses the molecular formula C₉H₁₂ClN with a molecular weight of 169.66 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride, though alternative stereochemical designations such as (1R,2R)-2-phenylcyclopropan-1-amine;hydrochloride have been reported in various databases.

The Chemical Abstracts Service registry number 1986-47-6 serves as the primary identifier for this compound. Multiple synonymous names exist in the literature, including tranylcypromine hydrochloride, trans-2-phenylcyclopropanamine hydrochloride, and (1R,2S)-2-phenyl-cyclopropylamine hydrochloride. The compound is also referenced by the notation 2-Phenylcyclopropylamine in abbreviated scientific contexts, though the full chemical designation provides greater specificity regarding its stereochemical configuration.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as C1C(C1N)C2=CC=CC=C2.Cl, indicating the cyclopropane ring attachment to the phenyl group and the presence of the hydrochloride salt. The International Chemical Identifier Key ZPEFMSTTZXJOTM-VTLYIQCISA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The compound demonstrates optical activity due to the presence of two chiral centers located on the cyclopropane ring system. This stereochemical complexity has led to various designations in the literature, with some sources describing the compound as a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine configurations. The trans-configuration specifically refers to the spatial arrangement where the phenyl group and amino group occupy opposite faces of the cyclopropane ring, distinguishing it from potential cis-isomers.

Historical Context in Medicinal Chemistry

The development of trans-2-phenylcyclopropylamine hydrochloride represents a pivotal moment in the evolution of psychoactive pharmaceutical compounds, originating from systematic efforts to create amphetamine analogs with modified pharmacological profiles. The compound was first synthesized in 1948, though its significant biological activity as a monoamine oxidase inhibitor remained undiscovered for over a decade. This delay between synthesis and pharmacological characterization exemplifies the serendipitous nature of many important pharmaceutical discoveries during the mid-twentieth century.

The recognition of the compound's monoamine oxidase inhibitory activity occurred in 1959, marking a crucial advancement in understanding structure-activity relationships within the phenylcyclopropylamine class. This discovery emerged during a period of intense research into antidepressant mechanisms, following the earlier identification of iproniazid's mood-elevating properties in tuberculosis patients during the early 1950s. The structural departure from the hydrazine-based monoamine oxidase inhibitors represented by iproniazid offered significant advantages in terms of anticipated therapeutic index and reduced toxicity concerns.

The pharmaceutical industry recognized the commercial potential of trans-2-phenylcyclopropylamine hydrochloride relatively quickly following the elucidation of its mechanism of action. Smith, Kline and French, a prominent pharmaceutical company, introduced the compound to the United Kingdom market in 1960, followed by United States Food and Drug Administration approval in 1961. This rapid progression from mechanistic understanding to clinical application reflected the urgent medical need for effective antidepressant therapies during this era.

However, the compound's clinical history was marked by significant challenges that illustrate the complexities of pharmaceutical development and safety monitoring. In February 1964, trans-2-phenylcyclopropylamine hydrochloride was withdrawn from the market due to reports of patient deaths involving hypertensive crises with intracranial bleeding. This withdrawal represented a major setback for both the pharmaceutical company and the broader medical community's confidence in monoamine oxidase inhibitor therapy.

The compound's reintroduction later in 1964 occurred under substantially modified conditions, with more limited indications and specific warnings regarding interaction risks. This regulatory response established important precedents for pharmaceutical safety monitoring and risk management strategies that continue to influence drug development practices. The experience with trans-2-phenylcyclopropylamine hydrochloride contributed to the evolution of more rigorous clinical trial protocols and post-marketing surveillance systems.

Regulatory Status and Industrial Relevance

trans-2-Phenylcyclopropylamine hydrochloride maintains active pharmaceutical status under multiple regulatory jurisdictions, with the United States Food and Drug Administration approval dating to the original 1961 authorization, subsequently modified following the 1964 safety concerns. The compound is currently approved for the treatment of major depressive disorder without melancholia, representing a more restricted indication compared to its initial broader antidepressant approval. This regulatory evolution reflects the accumulation of clinical experience and refined understanding of appropriate patient populations.

The European regulatory landscape for trans-2-phenylcyclopropylamine hydrochloride involves multiple marketing authorization procedures, with recent documentation indicating ongoing pharmaceutical development activities. European regulatory submissions have included comprehensive Active Substance Master File procedures, allowing manufacturers to protect proprietary synthesis information while ensuring regulatory authorities have access to complete quality and safety data. These regulatory frameworks demonstrate the continued commercial interest in the compound despite its historical safety challenges.

Manufacturing specifications for trans-2-phenylcyclopropylamine hydrochloride have been standardized across multiple industrial producers, with typical purity requirements exceeding 96% as determined by argentometric titration methods. The compound is commercially available from numerous chemical suppliers, including Thermo Scientific Chemicals, Fisher Scientific, and Santa Cruz Biotechnology, indicating robust supply chain infrastructure. Industrial production typically involves glass bottle packaging due to the compound's chemical stability requirements and moisture sensitivity considerations.

Recent patent activity surrounding trans-2-phenylcyclopropylamine hydrochloride synthesis indicates continued industrial innovation in manufacturing processes. European Patent Application EP3617181A1, filed in 2018, describes novel synthetic approaches for producing the compound or its salts and solvates. Such patent activity suggests ongoing commercial interest and potential cost-reduction initiatives within the pharmaceutical manufacturing sector.

属性

IUPAC Name |

(1S,2R)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-47-6, 4548-34-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H4CZX4FYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

trans-2-Phenylcyclopropylamine hydrochloride (also known as Tranylcypromine hydrochloride) is a compound of significant interest in pharmacology, particularly for its biological activities related to neurotransmitter modulation and potential therapeutic applications in treating depression and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

trans-2-Phenylcyclopropylamine hydrochloride primarily functions as a monoamine oxidase (MAO) inhibitor, impacting the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects.

Key Biological Activities

- MAO Inhibition : It irreversibly inhibits both MAO-A and MAO-B, which are enzymes responsible for the breakdown of monoamines. This inhibition is crucial for its antidepressant properties .

- 5-HT Receptor Agonism : The compound has been shown to act as a potent agonist at the 5-HT receptor, with an EC value of 13 nM and an efficacy (Emax) of 96% . This activity suggests its role in modulating serotonergic signaling, which is vital for mood regulation.

- Histone Demethylase Inhibition : Recent studies indicate that trans-2-phenylcyclopropylamine hydrochloride acts as a mechanism-based inactivator of histone demethylases such as LSD1, leading to epigenetic changes that may contribute to its anticancer effects .

Pharmacological Effects

The compound exhibits a range of pharmacological effects, including:

- Antidepressant Effects : It has been utilized in clinical settings for treating major depressive disorder due to its ability to enhance monoamine levels.

- Anticancer Activity : Research indicates that derivatives of trans-2-phenylcyclopropylamine hydrochloride can inhibit cancer cell growth by modulating epigenetic markers and enhancing the expression of tumor suppressor genes .

Study on Antidepressant Efficacy

A study published in Psychopharmacology demonstrated that trans-2-phenylcyclopropylamine hydrochloride significantly reduced immobility time in the mouse forced swim test, indicating potential antidepressant activity .

Cancer Research

In vitro studies have shown that trans-2-phenylcyclopropylamine hydrochloride inhibits the growth of small cell lung cancer (SCLC) cells through selective inhibition of LSD1, leading to increased levels of H3K4me2 and transcriptional activation of tumor suppressor genes .

Comparative Data Table

科学研究应用

Pharmacological Applications

1. Antidepressant Activity

trans-2-Phenylcyclopropylamine hydrochloride is primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). It has been used in the treatment of major depressive disorder and has shown efficacy in patients who do not respond to traditional antidepressants. The mechanism involves the inhibition of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

2. Neuroprotective Effects

Recent studies have indicated that trans-2-Phenylcyclopropylamine hydrochloride may possess neuroprotective properties. Research involving zebrafish models has demonstrated that this compound can regulate hair cell development and survival in the lateral line system, suggesting potential applications in treating neurodegenerative diseases .

Cancer Research

1. Impact on Tumor Growth

Studies have explored the effects of trans-2-Phenylcyclopropylamine hydrochloride on various cancer cell lines. For instance, it has been observed to induce apoptosis in specific cancer cells by modulating histone methylation patterns. This alteration can lead to changes in gene expression associated with cell growth and survival .

2. Mechanisms of Action

The compound's ability to influence epigenetic modifications makes it a candidate for further research in cancer therapeutics. By affecting histone methylation, trans-2-Phenylcyclopropylamine hydrochloride may help in reactivating tumor suppressor genes or inhibiting oncogenes, thus providing a dual mechanism for cancer treatment.

Molecular Biology Applications

1. Research Tool for Gene Expression Studies

In molecular biology, trans-2-Phenylcyclopropylamine hydrochloride is utilized as a tool for studying gene expression regulation. Its effects on histone modifications allow researchers to investigate the epigenetic landscape of various biological processes, including differentiation and response to stressors .

2. Cell Culture Studies

The compound is also employed in cell culture experiments to assess its impact on cellular behavior such as proliferation, differentiation, and apoptosis. These studies are crucial for understanding the broader implications of epigenetic changes induced by pharmacological agents.

Case Studies

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

MAO Inhibition Specificity

- TCP inhibits both MAO-A and MAO-B irreversibly, whereas Selegiline selectively targets MAO-B with higher potency (Ki: 0.02 µM vs. TCP’s MAO-B Ki: ~0.2 µM) .

- Unlike hydrazine-based MAO inhibitors (e.g., Phenelzine , Iproniazid ), TCP’s cyclopropane structure avoids hepatotoxicity risks associated with hydrazine moieties .

Epigenetic Modulation (LSD1 Inhibition)

- TCP uniquely inactivates LSD1, disrupting histone demethylation and suppressing epithelial-mesenchymal transition (EMT) in cancer cells . Selegiline and Phenelzine lack this activity.

Antiviral Activity

- In HSV-2 and H1N1 models, TCP reduced viral shedding and DNA load, outperforming acyclovir (ACV) in preventing recurrence . This effect is attributed to LSD1 inhibition, which modulates host epigenetic responses rather than direct antiviral mechanisms .

Cytochrome P450 Interactions

- TCP inhibits CYP3A4 (IC₅₀: 15 µM), a key drug-metabolizing enzyme, whereas furafylline (CYP1A2 inhibitor) and ketoconazole (CYP3A4 inhibitor) exhibit narrower or broader specificity, respectively .

Structural Isomerism Effects

- cis-2-Phenylcyclopropylamine shows reduced MAO inhibition compared to the trans-isomer (TCP), highlighting the importance of stereochemistry in target engagement .

Research Findings

- Cancer Metastasis : TCP suppressed EMT markers (e.g., E-cadherin repression) in tumor cells, reducing invasion and metastasis by >50% in vitro .

- Neuroprotection : In fear-conditioning models, TCP modulated hippocampal histone methylation (H3K4me2) via LSD1 inhibition, enhancing memory consolidation .

- Metabolic Clearance : TCP’s inhibition of CYP3A4 increases the plasma concentration of co-administered drugs metabolized by this enzyme, necessitating dose adjustments .

准备方法

Early Diastereoselective Approaches

The foundational synthesis of trans-2-phenylcyclopropylamine, as outlined in Kaiser et al. (1962) and U.S. Patent 2,997,422, involves the reaction of styrene with ethyl diazoacetate to form cis,trans-ethyl-2-phenylcyclopropanecarboxylate. This ester undergoes hydrolysis to yield a mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids, with a trans:cis ratio of approximately 3:1. Isolation of the trans isomer historically required laborious recrystallization from hot water, achieving 93–95% purity but at the cost of significant yield losses (30–40%).

Curtius Degradation Pathway

The trans-acid is converted to its acid chloride using thionyl chloride, followed by treatment with sodium azide to form an acyl azide. Subsequent Curtius rearrangement generates an isocyanate intermediate, which hydrolyzes to yield racemic trans-2-phenylcyclopropylamine. This method, while reliable, faces challenges in scalability due to the use of hazardous reagents (e.g., thionyl chloride, sodium azide) and the need for meticulous purification to remove cis impurities.

Modern Improvements in Stereochemical Control

Sodium Ethoxide-Mediated Isomerization

A pivotal advancement, described in U.S. Patent 4,016,204, addresses the low trans-selectivity of the ester intermediate. Refluxing cis,trans-ethyl-2-phenylcyclopropanecarboxylate with sodium ethoxide in anhydrous ethanol for 18–30 hours at 70–80°C isomerizes the mixture to a 95:5 trans:cis ratio. This optimization reduces reliance on recrystallization, increasing the overall yield of trans-acid to 93% (Table 1).

Table 1: Comparative Yields of trans-2-Phenylcyclopropanecarboxylic Acid

| Method | Trans:Cis Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Hydrolysis | 65:35 | 60–65 | 85–90 |

| Isomerization + Hydrolysis | 95:5 | 93 | 98–99 |

Solvent and Base Optimization

Alternative alkali metal alkoxides (e.g., potassium tert-butoxide) and solvents (tert-butanol, 1,2-dimethoxyethanol) achieve similar isomerization efficiency, enabling flexibility in industrial setups. For instance, sodium ethoxide in tert-butanol at 78°C for 24 hours converts 65% trans-ester to 95% trans-ester, streamlining downstream processing.

Alternative Synthetic Routes via Hofmann Rearrangement

Carbamate Formation and Rearrangement

To circumvent the mutagenic risks of sodium azide, recent protocols employ Hofmann rearrangement. Trans-2-phenylcyclopropanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol, forming a carbamate intermediate. Hydrolysis with hydrochloric acid yields trans-2-phenylcyclopropylamine hydrochloride with >99% purity. This method eliminates acyl azide intermediates, enhancing safety profiles.

Table 2: Hofmann vs. Curtius Rearrangement Metrics

| Parameter | Curtius Degradation | Hofmann Rearrangement |

|---|---|---|

| Key Reagents | NaN₃, SOCl₂ | DPPA, NEt₃ |

| Reaction Time (h) | 16–20 | 48–56 |

| Purity (%) | 95–98 | 99–99.5 |

| Hazard Profile | High (NaN₃) | Moderate (DPPA) |

Sulfuric Acid Precipitation

Post-rearrangement purification leverages sulfuric acid to precipitate trans-2-phenylcyclopropylamine sulfate, achieving >99.5% HPLC purity. This salt is subsequently converted to the hydrochloride via ion exchange.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic trans-2-phenylcyclopropylamine is resolved using (±)-tartaric acid in ethanol. Recrystallization from isopropanol/water (75:25) isolates the (-)-amine-(+)-tartrate diastereomer, yielding 56% enantiomerically pure product. Four to five recrystallizations are typically required to achieve [α]D²⁵ = -15.6° (c = 1, H₂O), corresponding to >99% enantiomeric excess.

Deuterated Analog Synthesis

PubChem data (CID 45040229) confirms the synthesis of deuterated trans-2-phenylcyclopropylamine-d5 hydrochloride via analogous routes, highlighting the versatility of these methods for isotopologue production.

Industrial-Scale Process Considerations

常见问题

Q. What are the standard synthetic routes for preparing trans-2-phenylcyclopropylamine hydrochloride, and how is purity validated?

trans-2-Phenylcyclopropylamine hydrochloride is synthesized via methods such as General Procedure B and D, involving NHPI ester intermediates and cyclopropane ring formation. The reaction typically yields ~41% after purification by silica gel chromatography . Purity validation employs thin-layer chromatography (TLC, ≥97%) and nuclear magnetic resonance (NMR) spectroscopy. For example, NMR (400 MHz, Chloroform-) shows peaks at δ 8.76 (s, 3H) and 7.36–7.08 (m, 5H), consistent with literature data .

Q. How is trans-2-phenylcyclopropylamine hydrochloride characterized structurally and functionally?

Structural characterization relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include peaks at δ 138.06 (aromatic carbons) and 13.57 (cyclopropane carbons) . Functional validation as a monoamine oxidase (MAO) inhibitor involves enzymatic assays using substrates like -labeled tyramine or serotonin, measuring MAO activity inhibition via radiometric methods .

Q. What is the biological role of trans-2-phenylcyclopropylamine hydrochloride in research?

It is a non-selective, irreversible inhibitor of MAO-A/B, used to study neurotransmitter regulation and epigenetic modulation (e.g., LSD1 inhibition). In vivo studies employ animal models (mice, rabbits) to assess antiviral effects (e.g., HSV-2 suppression) and neurodevelopmental roles (e.g., retinal photoreceptor differentiation) .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic ring-opening reactions of trans-2-phenylcyclopropylamine hydrochloride?

The cyclopropane ring undergoes distal (C2–C3) bond cleavage due to σ-orbital interactions with ammonium groups, as observed in dicationic intermediates. Charge-charge repulsion in transition states weakens the bond, favoring heterolytic cleavage. Computational studies suggest orbital hybridization between the cyclopropane’s 3e’ orbitals and π-donor groups, validated by crystallographic data (e.g., C–C bond lengths: 1.468 Å vs. 1.540 Å for proximal/distal bonds) .

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

Discrepancies in yields (e.g., 41% vs. lower/higher values) may arise from reaction conditions (temperature, catalyst loading) or purification efficiency. Optimization strategies include adjusting stoichiometry (e.g., 2.0 eq. of amine precursor) or using alternative solvents (anhydrous benzene vs. THF) . For biological activity, validate assays with controls (e.g., acyclovir for antiviral studies) and replicate dosing protocols (e.g., 50 μM TCP in retinal explants) .

Q. What advanced analytical methods optimize quantification of trans-2-phenylcyclopropylamine hydrochloride in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) or LC-MS/MS is recommended for quantification in biological samples. For MAO inhibition assays, use -labeled substrates (e.g., -tyramine) to enhance sensitivity. Cross-validate results with isotopic dilution techniques to account for matrix effects .

Q. How do structural modifications of trans-2-phenylcyclopropylamine hydrochloride affect its pharmacological profile?

Derivatives like 1-methyl-4-((2-phenylcyclopropyl)methyl)piperazine are synthesized to enhance target selectivity. Modifications at the cyclopropane ring (e.g., fluorination) or amine group (e.g., alkylation) alter MAO/LSD1 binding affinity. Structure-activity relationship (SAR) studies show that bulky aryl groups (e.g., 3,3-diphenylpropane) improve CNS penetration .

Q. What experimental models are optimal for studying the epigenetic effects of trans-2-phenylcyclopropylamine hydrochloride?

Retinal explants (PN1 mice) treated with 50 μM TCP demonstrate LSD1’s role in photoreceptor differentiation via H3K4me2 demethylation. In HSV-2 models, vaginal viral shedding in guinea pigs is quantified via qPCR, with TCP reducing viral load by >90% compared to placebo. ChIP-seq validates histone modification changes post-treatment .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent amine oxidation .

- Bioactivity Assays : Include positive controls (e.g., pargyline for MAO inhibition) and normalize data to protein concentration .

- Data Interpretation : Cross-reference NMR shifts with computational models (e.g., DFT for cyclopropane strain analysis) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。